3-(2,5-Difluorophenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9F2NO. It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)azetidin-3-ol typically involves the reaction of 2,5-difluorobenzylamine with an appropriate azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2,5-Difluorophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)azetidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Difluorophenyl)azetidin-3-ol
- 3-(2,6-Difluorophenyl)azetidin-3-ol
- 3-(2,4-Difluorophenyl)azetidin-3-ol
Uniqueness
3-(2,5-Difluorophenyl)azetidin-3-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H9F2NO/c10-6-1-2-8(11)7(3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
InChI Key |
VKJJZPQRYALLFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=C(C=CC(=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.